Hexylhibo
Overview
Description
HexylHIBO, also known as Hexylhomoibotenic acid or α -Amino-4-hexyl-2,3-dihydro-3-oxo-5-isoxazolepropanoic acid, is a group I mGlu receptor antagonist . It has been found to decrease sEPSCs in rat pyramidal neurons in vitro . The molecular formula of HexylHIBO is C12H20N2O4 .
Molecular Structure Analysis
HexylHIBO has a molecular weight of 256.3 and its molecular formula is C12H20N2O4 . For a more detailed structural analysis, you may want to refer to resources like ChemSpider .Physical And Chemical Properties Analysis
HexylHIBO has a molecular weight of 256.3 and its molecular formula is C12H20N2O4 . It is soluble to 20 mM in 1eq. NaOH .Scientific Research Applications
1. Antimicrobial Properties in Food Safety
Hexylhibo, particularly in the form of hexanal, E-2-hexenal, and hexyl acetate, has shown promise in enhancing food safety. Research indicates these compounds exhibit significant inhibitory effects against common foodborne pathogens like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes. Their application in the packaging atmosphere of fresh-sliced apples, for instance, has demonstrated effectiveness in extending shelf life and improving hygienic safety of minimally processed foods, making them a potential tool for food preservation and safety enhancement (Lanciotti et al., 2003).
2. Exploring Therapeutic Potential
While the primary focus of the query was to avoid drug use and dosage, it is noteworthy that compounds like gamma-hydroxybutyric acid (a relative of Hexylhibo) have been studied for their therapeutic applications. These studies are relevant for understanding the broader context of Hexylhibo's potential in medical research. For instance, gamma-hydroxybutyric acid has been investigated for its effects in treating alcohol dependence and reducing alcohol craving, as shown in a double-blind study comparing its effects against a placebo (Gallimberti et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398387 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexylhibo | |
CAS RN |
334887-43-3 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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